

# A Comparative Guide to Enantioselective N-Propargylation of Indoles and Carbazoles

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## Compound of Interest

Compound Name: 1-(prop-2-yn-1-yl)-1H-indole

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The introduction of a propargyl group at the nitrogen atom of indoles and carbazoles is a critical transformation for synthesizing molecules with significant biological activity. However, achieving this enantioselectively presents a considerable challenge due to the low acidity of the N-H bond and competing C3-alkylation in indoles[1]. This guide provides an objective comparison of prominent catalytic systems developed to overcome these hurdles, supported by experimental data and detailed protocols.

## Comparison of Catalytic Methodologies

Two primary strategies have emerged for the enantioselective N-propargylation of these heterocycles: direct N-H functionalization and indirect multi-step approaches.

- **Direct N-Propargylation with Chiral Alkali Metal Phosphates:** This advanced method utilizes a chiral lithium phosphate catalyst to directly functionalize the N-H bond of both indoles and carbazoles.[2] It employs specialized C-alkynyl N,O-acetals as propargylating agents, which generate a highly reactive  $\alpha$ -alkynyl imine intermediate in situ.[3][4] This system is notable for its high efficiency, excellent enantioselectivity, and the ability to operate at very low catalyst loadings.[2]
- **Indirect Copper-Catalyzed Alkylation/Oxidation:** This strategy circumvents the challenges of direct indole N-propargylation by using a two-step sequence.[1] First, an enantioselective copper-catalyzed propargylic alkylation of an indoline (a reduced indole) is performed. The

resulting chiral N-propargylindoline is then oxidized to furnish the desired N-propargylindole.

[1] While indirect, this method provides good yields and high enantioselectivities.[1]

- Indirect Nickel-Catalyzed C-C Coupling: A novel, modular approach involves a nickel-catalyzed reductive cross-coupling.[5] This method couples N-indolyl-substituted alkenes with alkynyl bromides to form the chiral N-propargyl indole products.[5] It offers broad substrate scope and high functional group compatibility.[5]

## Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of these leading methodologies for the N-propargylation of indoles and carbazoles.

Table 1: Direct N-Propargylation via Lithium Phosphate Catalysis

Substrate	Propargylating Reagent <sup>1</sup>	Catalyst (mol%)	Yield (%)	ee (%)	Reference
Indole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	80	89	[3]
5-Methoxyindole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	75	88	[3]
5-Bromoindole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	78	85	[3]
Carbazole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	78	90	[4]
3,6-Dibromocarbazole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	75	92	[4]
Carbazole	p-Tolyl-substituted N,O-acetal	(R)-Li[P2] (5)	80	92	[4]

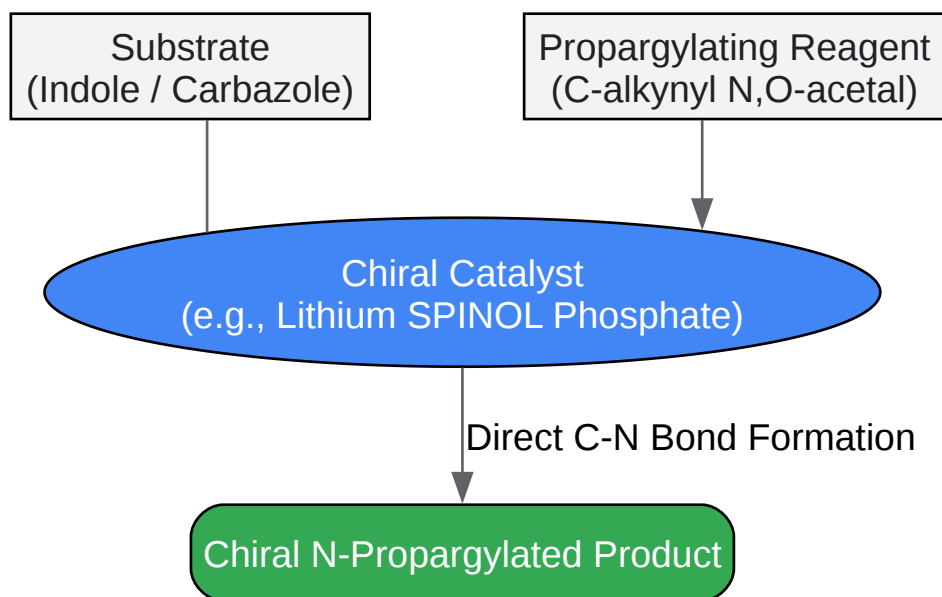
<sup>1</sup> C-alkynyl N,O-acetals are used as propargylating reagents.

Table 2: Indirect N-Propargylation of Indoles

Method	Substrate	Electrophile / Coupling Partner	Catalyst System (mol%)	Yield (%)	ee (%)	Reference
Cu-Catalyzed Alkylation/Oxidation	Indoline	Phenylpropargylic ester	Cu(OAc) <sub>2</sub> ·H <sub>2</sub> O (5), (S)-Ligand (5.5)	85	92	[1]
Cu-Catalyzed Alkylation/Oxidation	4-Methylindoline	Phenylpropargylic ester	Cu(OAc) <sub>2</sub> ·H <sub>2</sub> O (5), (S)-Ligand (5.5)	86	88	[1]
Ni-Catalyzed C-C Coupling	N-alkenyl indole	(Bromoethynyl)trimethylsilane	NiI <sub>2</sub> (10), Ligand L8 (15)	89	97	[5]

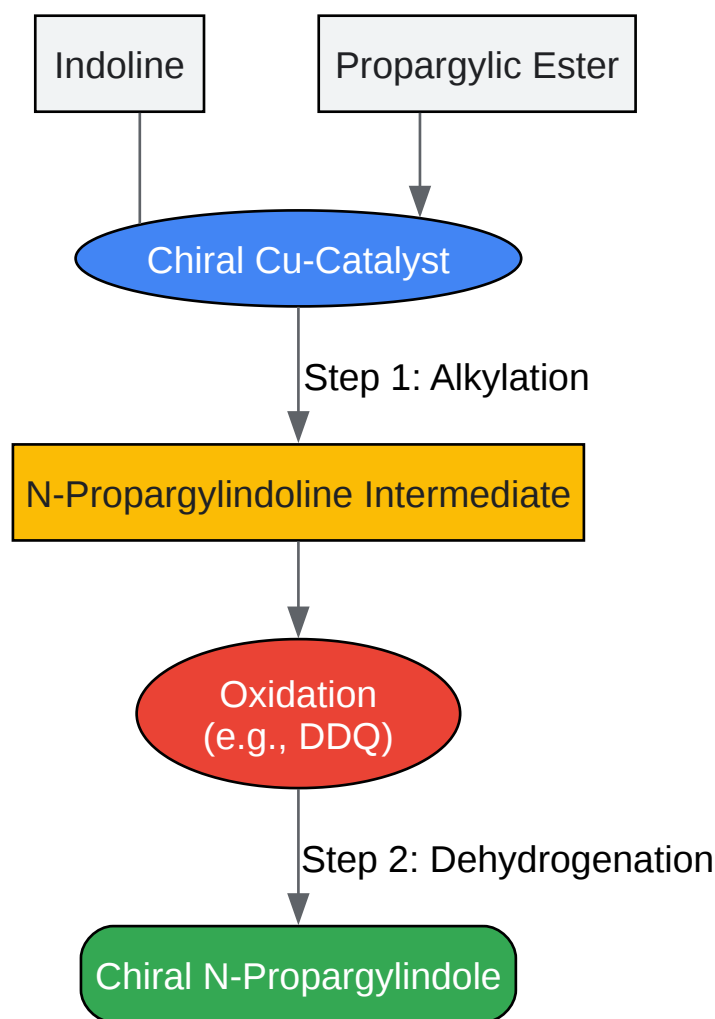
| Ni-Catalyzed C-C Coupling | 5-Bromo-N-alkenyl indole | (Bromoethynyl)trimethylsilane | NiI<sub>2</sub> (10), Ligand L8 (15) | 78 | 96 |[5] |

## Mandatory Visualization



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Caption: Workflow for direct enantioselective N-propargylation.



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Caption: Workflow for indirect Cu-catalyzed N-propargylation.

## Experimental Protocols

### Protocol 1: Direct N-Propargylation of Carbazoles using Lithium Phosphate Catalyst

This protocol is based on the reaction conditions reported by Shao and coworkers.[4]

- Materials:
  - Carbazole (0.05 mmol, 1.0 equiv)
  - C-alkynyl N,O-acetal (0.08 mmol, 1.6 equiv)

- (R)-Lithium SPINOL phosphate ((R)-Li[P2]) (0.0025 mmol, 5 mol%)
- Anhydrous toluene (1 mL)
- Inert atmosphere (Nitrogen or Argon)
- Procedure:
  - To an oven-dried reaction vial under an inert atmosphere, add the carbazole substrate, the C-alkynyl N,O-acetal, and the chiral lithium phosphate catalyst.
  - Add anhydrous toluene via syringe.
  - Stir the reaction mixture at the temperature specified in the literature (typically ranging from 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - Concentrate the mixture under reduced pressure.
  - Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched N-propargylated carbazole.
  - Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

## Protocol 2: Indirect N-Propargylation of Indoles via Cu-Catalyzed Alkylation/Oxidation

This protocol is adapted from the work of Zhu et al.[\[1\]](#)

- Step A: Enantioselective N-Propargylation of Indoline
  - Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(OAc)<sub>2</sub>·H<sub>2</sub>O (3.0 mg, 0.015 mmol, 5 mol%) and the chiral (S)-ligand (7.8 mg, 0.0165 mmol, 5.5 mol%) to anhydrous methanol (1 mL). Stir the mixture at room temperature for 1 hour.

- Reaction Setup: Cool the catalyst solution to 0 °C. In a separate vial, dissolve the indoline substrate (0.33 mmol, 1.1 equiv), the propargylic ester (0.3 mmol, 1.0 equiv), and i-Pr<sub>2</sub>NEt (62 μL, 0.36 mmol, 1.2 equiv) in anhydrous methanol (2 mL).
- Alkylation: Add the substrate solution to the cold catalyst solution. Stir the resulting mixture at 0 °C for 5 hours.
- Workup: Allow the mixture to warm to room temperature and pass it through a short pad of silica gel, eluting with a hexanes/ethyl acetate mixture to obtain the crude N-propargylindoline product.
- Step B: Dehydrogenation to N-Propargylindole
  - Oxidation: Dissolve the crude N-propargylindoline from Step A in CH<sub>2</sub>Cl<sub>2</sub> (3 mL). Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.33 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (3 mL) at room temperature.
  - Reaction: Stir the mixture for approximately 5 minutes until the reaction is complete (monitored by TLC).
  - Purification: Purify the crude product directly by flash column chromatography over silica gel (eluting with a hexanes/ethyl acetate mixture) to afford the final N-propargylindole.
  - Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.<sup>[1]</sup>

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